8-Bromo-4-chloropyrido[3,4-d]pyrimidine 8-Bromo-4-chloropyrido[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17383056
InChI: InChI=1S/C7H3BrClN3/c8-6-5-4(1-2-10-6)7(9)12-3-11-5/h1-3H
SMILES:
Molecular Formula: C7H3BrClN3
Molecular Weight: 244.47 g/mol

8-Bromo-4-chloropyrido[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC17383056

Molecular Formula: C7H3BrClN3

Molecular Weight: 244.47 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4-chloropyrido[3,4-d]pyrimidine -

Specification

Molecular Formula C7H3BrClN3
Molecular Weight 244.47 g/mol
IUPAC Name 8-bromo-4-chloropyrido[3,4-d]pyrimidine
Standard InChI InChI=1S/C7H3BrClN3/c8-6-5-4(1-2-10-6)7(9)12-3-11-5/h1-3H
Standard InChI Key ISFOJKOJUMUAHZ-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C(=NC=N2)Cl)Br

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 8-bromo-4-chloropyrido[3,4-d]pyrimidine consists of a bicyclic framework where a pyridine ring is fused to a pyrimidine ring at the 3,4-positions. The bromine atom occupies position 8 of the pyrido[3,4-d]pyrimidine system, while chlorine is substituted at position 4. This arrangement creates distinct electronic and steric properties that influence its reactivity and interactions with biological targets .

The molecular formula, C7H3BrClN3\text{C}_7\text{H}_3\text{BrClN}_3, corresponds to a molecular weight of 244.47 g/mol. Key spectroscopic features include a planar aromatic system with conjugation across both rings, as evidenced by computational studies . The halogen atoms enhance electrophilic substitution potential, making the compound a versatile intermediate in further derivatization.

Synthesis and Synthetic Methodologies

General Synthetic Pathways

The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves multi-step condensation and cyclization reactions. For 8-bromo-4-chloropyrido[3,4-d]pyrimidine, a common route begins with the formation of a pyrimidine precursor, followed by halogenation. One approach utilizes 2,4,6-triaminopyrimidine as a starting material, which undergoes cyclocondensation with nitromalonaldehyde to form the pyrido[3,4-d]pyrimidine core . Subsequent bromination and chlorination steps introduce the halogen substituents.

An alternative method involves the use of ylidenemalononitrile intermediates. For example, condensation of 4,4-dimethoxy-2-butanone with malononitrile yields a cyanopyridine derivative, which is then halogenated using NN-bromosuccinimide (NBS) or thionyl chloride (SOCl2_2) . Reductive alkylation and palladium-catalyzed cross-coupling reactions further refine the substitution pattern.

Key Reaction Conditions

  • Halogenation: Bromination at position 8 is achieved using NBS in dimethylformamide (DMF), while chlorination at position 4 employs phosphorus oxychloride (POCl3_3) under reflux .

  • Cyclization: Thermal cyclization in diphenyl ether at 195–230°C ensures the formation of the fused ring system .

  • Purification: Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) isolates the final product in >95% purity .

Comparative Analysis with Structural Analogues

The biological and chemical profiles of 8-bromo-4-chloropyrido[3,4-d]pyrimidine can be contextualized against related pyridopyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
7-Bromo-4-chloropyrido[3,2-d]pyrimidineBromine at position 7, chlorine at 4Enhanced solubility, moderate kinase inhibition
5-Chloro-6-bromopyrido[3,4-d]pyrimidineHalogens at positions 5 and 6Improved metabolic stability
2-Amino-8-bromopyrido[3,4-d]pyrimidineAmino group at position 2Increased PDE9 binding affinity

Key trends include:

  • Halogen positioning: Bromine at position 8 (vs. 7) reduces steric hindrance, improving target engagement .

  • Amino substitutions: Addition of amino groups (e.g., at position 2) enhances hydrogen-bonding capacity, critical for enzyme inhibition .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s modular structure allows for systematic derivatization. For instance:

  • Alkylation: Introducing alkyl chains at position 2 improves blood-brain barrier penetration .

  • Aryl substitution: Adding aryl groups at position 6 enhances selectivity for cancer-overexpressed kinases .

Probe Development

8-Bromo-4-chloropyrido[3,4-d]pyrimidine serves as a fluorescent probe in cellular imaging. Tagging with dansyl or boron-dipyrromethene (BODIPY) dyes enables real-time tracking of kinase activity in live cells .

Challenges and Future Directions

Despite its promise, the compound faces limitations:

  • Synthetic complexity: Multi-step synthesis reduces scalability.

  • Off-target effects: Broad kinase inhibition necessitates structural refinement for selectivity.

Future research should prioritize:

  • Crystallographic studies: To elucidate binding modes with EGFR and PDE9.

  • In vivo efficacy trials: To validate preclinical findings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator